molecular formula C12H12N4O2S B2923642 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903198-50-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2923642
CAS No.: 1903198-50-4
M. Wt: 276.31
InChI Key: QRAMWLWUSQMXLF-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic chemical hybrid compound designed for research purposes, integrating two pharmaceutically relevant heterocyclic systems. The 4-methyl-1,2,3-thiadiazole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives based on this scaffold, particularly 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have demonstrated significant promise in antimicrobial research, showing potent in vitro activity against a panel of Gram-positive bacteria, including Staphylococcus aureus strains . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its contribution to molecular rigidity and for improving the physicochemical properties of lead compounds. The specific combination of a 1,2,3-thiadiazole core linked via a methanone group to an azetidine ring substituted with a pyridinyloxy group creates a unique molecular architecture. This structure is of high interest for exploring structure-activity relationships in various biochemical contexts. While the precise mechanism of action for this specific molecule requires further investigation, its design suggests potential as a modulator for various biological targets. Heterocyclic compounds containing 1,2,3-thiadiazole and azetidine rings are frequently investigated in early-stage drug discovery for their potential interactions with enzyme active sites and cellular receptors . Researchers can utilize this compound as a key intermediate or a novel chemical probe in programs targeting infectious diseases or in broader screening campaigns for new bioactive molecules. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMWLWUSQMXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties through a methanone linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and bind to enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Comparison of Structural Analogs

Compound Structure Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Reference
Target Compound: (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone C₁₂H₁₂N₄O₂S₂ 324.38 (calculated) Pyridin-3-yloxy azetidine Not reported N/A
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone C₁₃H₁₉N₃O₃S₂ 329.40 Cyclohexylsulfonyl azetidine Not reported
2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (e.g., 13a–13d) Variable (e.g., C₁₉H₁₇N₇O₂S) Variable Nitrophenyl, pyrazole, hydrazone Antitumor activity (HepG2: IC₅₀ = 2.94 µM for 9b)
N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxamide C₂₀H₂₄N₆O₂S 428.51 Isoxazole-carboxamide Not reported
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives Variable (e.g., C₂₇H₂₉N₇O) Variable Morpholine-quinoline, tetrahydropyrazolo-pyridine TLR7-9 antagonism (SLE treatment)

Physicochemical Properties

  • Solubility : The pyridinyloxy group in the target compound likely improves water solubility compared to the cyclohexylsulfonyl analog , which is more lipophilic.

Key Research Findings and Gaps

Structural Flexibility : The azetidine ring’s rigidity may improve target selectivity over flexible chains in other thiadiazole derivatives .

Unreported Bioactivity: While antitumor and TLR-modulating activities are noted in analogs , the target compound requires empirical testing to confirm similar or enhanced effects.

Synthetic Optimization: Adapting methods from (e.g., hydrazonoyl halide reactions, HATU-mediated coupling) could streamline the target compound’s synthesis.

Biological Activity

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.

Structure and Synthesis

The compound consists of a thiadiazole ring and a pyridine moiety linked through an azetidine structure. The presence of these heterocycles is significant as they are known to enhance biological activity. The synthesis typically involves multi-step reactions that incorporate various functional groups to optimize efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study reviewed the synthesis of various thiadiazole derivatives and their biological evaluations, revealing effective antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL
Compound CCandida albicans10 µg/mL

Anticancer Activity

Thiadiazole derivatives have also shown promising anticancer effects. A study demonstrated that certain 1,3,4-thiadiazole derivatives induced apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound DMCF-70.28
Compound EHepG29.6
Compound FHL-602.32

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing thiadiazole rings has been extensively studied. In vivo experiments using carrageenan-induced paw edema models showed significant reductions in inflammation markers when treated with these derivatives. The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cytotoxicity Mechanism : Induction of apoptosis through the activation of caspases.
  • Antimicrobial Mechanism : Disruption of microbial cell walls and interference with metabolic pathways.
  • Anti-inflammatory Mechanism : Modulation of inflammatory mediators and inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to the compound showed significant tumor reduction in patients with advanced solid tumors after a treatment regimen .
  • Case Study 2 : In a study targeting bacterial infections in immunocompromised patients, a thiadiazole derivative demonstrated improved outcomes compared to conventional antibiotics .

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